molecular formula C11H14N2O2 B7821861 Pheneturide CAS No. 6509-31-5

Pheneturide

Cat. No. B7821861
CAS RN: 6509-31-5
M. Wt: 206.24 g/mol
InChI Key: AJOQSQHYDOFIOX-UHFFFAOYSA-N
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Description

Pheneturide is an amine.

Scientific Research Applications

  • Raman Spectroscopy in Graphene Research : Raman spectroscopy is a critical tool in graphene research, used for assessing various properties such as layer orientation, edge types, and the effects of external perturbations like electric fields and doping. This technique is essential for understanding all sp(2)-bonded carbon allotropes, with graphene being a fundamental component of these materials (Ferrari & Basko, 2013).

  • Graphene Field-Effect Transistors (GFETs) : GFETs have demonstrated potential in applications like pH sensing and biomolecule detection. Their conductance changes in response to pH levels and protein adsorption, highlighting their sensitivity and potential in electrical sensor applications (Ohno et al., 2009).

  • Broad Applications of Graphene : Graphene and its derivatives have extensive applications in areas such as conductive films, electronics, energy storage, biomedicine, and environmental technologies. Their unique properties like high surface area and electrical conductivity make them ideal for diverse applications (Nguyen & Nguyễn, 2016).

  • Biomedical Applications of Graphene-Based Nanomaterials (GBNs) : GBNs are gaining attention in biotechnology and biomedicine for uses in disease diagnosis, therapy, and bioengineering. Their unique physicochemical properties enable diverse biomedical applications and pose potential environmental and health risks (Dasari Shareena et al., 2018).

  • Graphene in Electrochemical Energy Storage : Graphene's properties have made a significant impact in the field of electrochemical energy storage devices, such as lithium-ion batteries and capacitors. The material's role in advancing these technologies is under active investigation (Raccichini et al., 2015).

  • Environmental Applications of Graphene-Based Materials : Due to their high surface area and electron mobility, graphene-based materials are being explored for environmental decontamination, water treatment, and pollutant monitoring or removal (Perreault et al., 2015).

  • Graphene-Based Macroscopic Assemblies and Architectures : Research is exploring how to translate graphene’s nano-level properties into macroscopic structures for practical applications. This includes developing graphene fibers, films, and 3D structures for use in various fields like electronics, energy devices, and water treatment (Cong et al., 2014).

properties

IUPAC Name

N-carbamoyl-2-phenylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOQSQHYDOFIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4020612
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pheneturide

CAS RN

90-49-3, 6192-36-5, 6509-32-6
Record name Pheneturide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pheneturide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name l-Pheneturide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pheneturide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethylphenylacetylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4020612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylphenacemide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENETURIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
RL Galeazzi, M Egli, N Wad - Journal of Pharmacokinetics and …, 1979 - Springer
… The wavelength 205 nm was selected instead of the absorption maxima of pheneturide as … interference in the determination of pheneturide. The recovery of pheneturide was found to be …
Number of citations: 10 link.springer.com
HI Hershon, M Parsonage - The Lancet, 1969 - Elsevier
… The anticonvulsant properties of diazepam and pheneturide … and 31% of those receiving pheneturide had a satisfactory … This was equally so for both diazepam and pheneturide. The …
Number of citations: 15 www.sciencedirect.com
J Vachta, K Valter, P Gold-Aubert - European journal of drug metabolism …, 1986 - Springer
The biotransformation of pheneturide was studied in humans and in the rat. Human volunteers received a single oral dose of 10mg/kg of pheneturide and the rats were given repeated …
Number of citations: 4 link.springer.com
CJ Vas, MJ Parsonage - Acta Neurologica Scandinavica, 1967 - Wiley Online Library
Pheneturide, a decarbooxylation product of phenobarbitone, is a member of the group of acetylureas differing from the earlier introduced compound phenacemide (phenylacetylurea) in …
Number of citations: 19 onlinelibrary.wiley.com
B Byrne, R Rothchild - Chirality: The Pharmacological …, 1999 - Wiley Online Library
The anticonvulsant pheneturide, PNT, has been studied by 300 MHz 1 H NMR in CDCl 3 at ambient temperatures with the achiral lanthanide shift reagent (LSR) Eu(FOD) 3 , and with …
Number of citations: 9 onlinelibrary.wiley.com
AN Latham, A Richens - British Journal of Pharmacology, 1973 - ncbi.nlm.nih.gov
… As these results suggested that pheneturide was … pheneturide were matched inpairs with eleven patients having almost identical drug treatment with the exception of pheneturide. Age …
Number of citations: 11 www.ncbi.nlm.nih.gov
N Wad - Journal of liquid chromatography, 1988 - Taylor & Francis
Total pheneturide (PTE) was isolated from serum by preparative high-performance liquid chromatography (HPLC). A reversed-phase column was used. The total PTE collected was …
Number of citations: 7 www.tandfonline.com
FB Gibberd, DM Park, G Scott, MJ Gawel… - Journal of Neurology …, 1982 - jnnp.bmj.com
… pheneturide and 37 receiving phenytoin. Skin disorders, including rashes were seen in nine patients on pheneturide and by … early in 19 patients receiving pheneturide and in 10 of those …
Number of citations: 8 jnnp.bmj.com
CD Ward - Journal of Neurology, Neurosurgery & Psychiatry, 1978 - jnnp.bmj.com
… pheneturide should not be considered occasionally as an alternative to a benzodiazepine. In one comparative study of the use of pheneturide and diazepam in epilepsy, pheneturide …
Number of citations: 3 jnnp.bmj.com
JW Rassam, G Anderson - British Medical Journal, 1975 - ncbi.nlm.nih.gov
O'Flanagan (1 February, p. 269) to use clonazepam will be gratefully evaluated. Recently three patients who have been on fluphenazine decanoate developed extra-pyramidal side …
Number of citations: 2 www.ncbi.nlm.nih.gov

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